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molecular formula C10H15ClOSi B8548267 Chloro[(4-methoxyphenyl)methyl]dimethylsilane CAS No. 106797-61-9

Chloro[(4-methoxyphenyl)methyl]dimethylsilane

Cat. No. B8548267
M. Wt: 214.76 g/mol
InChI Key: ONUMTHFQQRBVII-UHFFFAOYSA-N
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Patent
US04745169

Procedure details

In a 2-liter three-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer were placed 31.0 g (1.28 mol) of magnesium powder, 129 g (1 mol) of dimethyldichlorosilane, and 500 ml of diethyl ether. With the flask cooled below 10° C., a mixture of 100 g (0.639 mol) of p-methoxybenzyl chloride and 250 ml of diethyl ether was added dropwise from the dropping funnel over 4 hours. After aging at room temperature for 1 hour, excess magnesium and magnesium chloride were removed by suction filtration. The filtrate was distilled to give 87.8 g (0.409 mol) of the desired product in a 64.0% yield.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][Si:3]([CH3:6])(Cl)[Cl:4].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>C(OCC)C>[Cl:4][Si:3]([CH3:6])([CH3:2])[CH2:13][C:12]1[CH:15]=[CH:16][C:9]([O:8][CH3:7])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
129 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter three-neck flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
With the flask cooled below 10° C.
ADDITION
Type
ADDITION
Details
was added dropwise from the dropping funnel over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
excess magnesium and magnesium chloride were removed by suction filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl[Si](CC1=CC=C(C=C1)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.409 mol
AMOUNT: MASS 87.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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